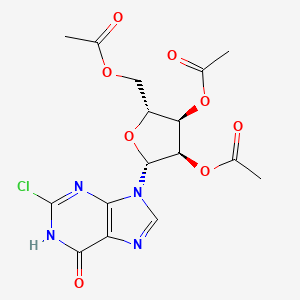

2-Chloroinosine 3',4',6'-Triacetate

説明

Structure

3D Structure

特性

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-chloro-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H,19,20,25)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOMXKCPDQAYHFE-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)Cl)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Investigating the Therapeutic Potential of 2-Chloroinosine 3',4',6'-Triacetate in Antiviral Research

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless emergence of novel and drug-resistant viral pathogens necessitates a continuous and innovative pipeline for antiviral drug discovery. Nucleoside analogs represent a cornerstone of antiviral chemotherapy, and their strategic modification into prodrugs has proven to be a highly effective approach to improve their pharmacological properties. This technical guide outlines a comprehensive research roadmap for the evaluation of a promising, yet under-investigated compound: 2-Chloroinosine 3',4',6'-Triacetate. We will delve into the scientific rationale for its potential as a broad-spectrum antiviral agent, its hypothesized mechanism of action, and a detailed, field-proven framework for its systematic in vitro evaluation. This document is designed to empower researchers with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this novel nucleoside analog.

Introduction: The Rationale for Investigating 2-Chloroinosine 3',4',6'-Triacetate

The pursuit of effective antiviral agents is a central challenge in modern medicine. A significant portion of clinically successful antivirals are nucleoside analogs, which act by mimicking natural nucleosides and interfering with viral replication. However, the efficacy of these analogs can be hampered by poor cellular permeability and the requirement for intracellular phosphorylation to their active triphosphate form.

2-Chloroinosine 3',4',6'-Triacetate is a rationally designed molecule that addresses these challenges. It is a derivative of 2-chloroinosine, a purine nucleoside analog. The key structural features of this compound and the rationale for its investigation are as follows:

-

Prodrug Strategy: The presence of three acetate groups on the ribose sugar dramatically increases the lipophilicity of the molecule. This acylation is a well-established prodrug strategy to enhance passive diffusion across the cell membrane, a critical first step for any intracellularly acting drug.[1][2] Once inside the cell, it is hypothesized that cellular esterases will cleave the acetate groups, releasing the active parent compound, 2-chloroinosine.

-

The Active Moiety: 2-Chloroinosine: Inosine itself is a naturally occurring purine nucleoside. Its chlorinated counterpart, 2-chloroinosine, is expected to be recognized by cellular kinases and phosphorylated to 2-chloroinosine triphosphate. This triphosphate metabolite is the putative active antiviral agent. The presence of the chloro group at the 2-position of the purine ring is known to confer resistance to deamination by adenosine deaminase, which can increase the intracellular half-life of the active compound.[3]

-

Hypothesized Mechanism of Action: As a nucleoside analog triphosphate, 2-chloroinosine triphosphate is predicted to compete with natural nucleoside triphosphates (like ATP or GTP) for incorporation into the nascent viral RNA or DNA chain by the viral polymerase.[4] This incorporation can lead to two primary antiviral outcomes:

-

Chain Termination: The modified nucleoside, once incorporated, may prevent the addition of the next nucleotide, thus halting the replication of the viral genome.[5]

-

Lethal Mutagenesis: The incorporated analog may cause mispairing during subsequent rounds of replication, leading to an accumulation of mutations that ultimately results in a non-viable viral progeny.[6]

-

This multi-faceted design makes 2-Chloroinosine 3',4',6'-Triacetate a compelling candidate for investigation as a broad-spectrum antiviral, particularly against RNA viruses that rely on an RNA-dependent RNA polymerase (RdRp).

The Research Roadmap: A Step-by-Step Evaluation Framework

A systematic and rigorous evaluation is paramount to determining the therapeutic potential of any new chemical entity. The following sections outline a logical and experimentally sound workflow for the comprehensive in vitro characterization of 2-Chloroinosine 3',4',6'-Triacetate.

Foundational Steps: Synthesis and Characterization

A plausible synthetic route would involve the reaction of 2-chloroinosine with an excess of acetic anhydride in the presence of a suitable catalyst.

Caption: A generalized workflow for the synthesis of 2-Chloroinosine 3',4',6'-Triacetate.

Following synthesis, the compound's identity and purity must be confirmed using standard analytical techniques such as NMR, mass spectrometry, and HPLC.

In Vitro Evaluation: A Three-Pillar Approach

The in vitro assessment of 2-Chloroinosine 3',4',6'-Triacetate should be built on three pillars: cytotoxicity, antiviral efficacy, and mechanism of action.

Before evaluating its antiviral activity, it is crucial to determine the concentration at which the compound is toxic to the host cells. This is typically expressed as the 50% cytotoxic concentration (CC₅₀). The MTT assay is a widely used and reliable method for this purpose.

Experimental Protocol: MTT Cytotoxicity Assay

-

Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero E6 for many viruses) at a density that will ensure they are in the exponential growth phase at the time of the assay. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 2-Chloroinosine 3',4',6'-Triacetate in cell culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a "cells only" control (no compound) and a "vehicle" control (if the compound is dissolved in a solvent like DMSO).

-

Incubation: Incubate the plate for a period that corresponds to the duration of the planned antiviral assay (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the "cells only" control. The CC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

The next step is to determine the compound's ability to inhibit viral replication, expressed as the 50% effective concentration (EC₅₀). The plaque reduction assay is a gold-standard method for quantifying the inhibition of infectious virus production.

Experimental Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed 6-well or 12-well plates with a susceptible host cell line to form a confluent monolayer.

-

Virus Infection: Infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well) for 1-2 hours to allow for viral adsorption.

-

Compound Treatment: After the adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing methylcellulose or agarose) containing various concentrations of 2-Chloroinosine 3',4',6'-Triacetate.

-

Incubation: Incubate the plates for a period that allows for the formation of visible plaques (typically 2-5 days, depending on the virus).

-

Plaque Visualization: Fix the cells (e.g., with formaldehyde) and stain with a dye such as crystal violet. The viable cells will be stained, while the areas of viral-induced cell death (plaques) will remain clear.

-

Data Acquisition: Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the "virus only" control. The EC₅₀ value is determined from a dose-response curve.

Data Presentation: Summarizing Cytotoxicity and Efficacy

The results from the cytotoxicity and antiviral efficacy assays should be summarized in a clear and concise table to calculate the Selectivity Index (SI), a crucial measure of a compound's therapeutic potential.

| Compound | CC₅₀ (µM) | EC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| 2-Chloroinosine 3',4',6'-Triacetate | TBD | TBD | TBD |

| Positive Control Antiviral | Value | Value | Value |

TBD: To Be Determined through experimentation.

A higher SI value indicates a more promising therapeutic window for the compound.

Understanding how a compound inhibits viral replication is critical for its further development. Based on its structure, 2-Chloroinosine 3',4',6'-Triacetate is hypothesized to act as an inhibitor of the viral polymerase. The following assays can be employed to investigate its mechanism of action.

A. Intracellular Activation Pathway

Caption: The proposed intracellular activation pathway of the prodrug.

B. Viral Entry Assay

To confirm that the compound acts intracellularly and not by inhibiting viral entry, a viral entry assay can be performed.

Experimental Protocol: Viral Entry Assay

-

Pre-treatment: Treat host cells with 2-Chloroinosine 3',4',6'-Triacetate for a few hours.

-

Washout: Remove the compound-containing medium and wash the cells thoroughly.

-

Infection: Infect the pre-treated cells with the virus.

-

Quantification: After a suitable incubation period, quantify the level of viral replication (e.g., by qPCR for viral RNA or a plaque assay).

If the compound is still effective after being washed out, it suggests an intracellular target.

C. In Vitro Viral Polymerase Assay

To directly test the hypothesis that the active metabolite inhibits the viral polymerase, an in vitro polymerase assay is essential.

Experimental Protocol: In Vitro Viral Polymerase Assay

-

Synthesize the Active Metabolite: Chemically synthesize 2-chloroinosine triphosphate.

-

Assay Setup: In a cell-free system, combine the purified viral polymerase, a suitable RNA or DNA template, and a mixture of natural nucleoside triphosphates (one of which is radiolabeled or fluorescently tagged).

-

Inhibition: Add varying concentrations of 2-chloroinosine triphosphate to the reaction.

-

Analysis: Measure the incorporation of the labeled nucleotide into the newly synthesized nucleic acid. A reduction in incorporation in the presence of 2-chloroinosine triphosphate indicates direct inhibition of the polymerase.

Quantifying the Impact on Viral Replication

To further characterize the antiviral effect, it is important to quantify the reduction in viral progeny and viral protein expression.

A. Quantitative PCR (qPCR) for Viral Load

qPCR is a highly sensitive method to measure the amount of viral genetic material in infected cells.

Experimental Protocol: qPCR for Viral Load

-

Infection and Treatment: Infect cells with the virus and treat with different concentrations of 2-Chloroinosine 3',4',6'-Triacetate.

-

RNA/DNA Extraction: At various time points post-infection, lyse the cells and extract the total RNA or DNA.

-

Reverse Transcription (for RNA viruses): Convert the viral RNA to cDNA using a reverse transcriptase.

-

qPCR: Perform qPCR using primers and probes specific to a conserved region of the viral genome.

-

Data Analysis: Quantify the viral genome copy number relative to a standard curve and normalize to a host housekeeping gene.

B. Western Blot for Viral Protein Expression

Western blotting allows for the visualization and quantification of specific viral proteins.

Experimental Protocol: Western Blot for Viral Proteins

-

Infection and Treatment: Infect and treat cells as described for the qPCR assay.

-

Cell Lysis: Lyse the cells to release the proteins.

-

Protein Quantification: Determine the total protein concentration in each lysate.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for a key viral protein (e.g., a capsid or polymerase protein) and a host loading control (e.g., actin or GAPDH).

-

Detection: Use a labeled secondary antibody to visualize the protein bands.

-

Data Analysis: Quantify the band intensities to determine the relative expression of the viral protein.

Advanced Characterization and Future Directions

Should 2-Chloroinosine 3',4',6'-Triacetate demonstrate promising in vitro activity and a favorable selectivity index, further investigations would be warranted.

-

Broad-Spectrum Activity: The compound should be tested against a panel of different viruses, particularly other RNA viruses, to determine its spectrum of activity.

-

Resistance Studies: To anticipate potential clinical challenges, resistance selection studies should be performed by passaging the virus in the presence of increasing concentrations of the compound. Any resistant variants should be sequenced to identify mutations, likely in the viral polymerase.

-

In Vivo Efficacy and Toxicology: Promising in vitro results would pave the way for evaluation in appropriate animal models of viral infection to assess in vivo efficacy, pharmacokinetics, and safety.

Conclusion

2-Chloroinosine 3',4',6'-Triacetate represents a scientifically sound and promising candidate for antiviral drug discovery. Its design as a lipophilic prodrug of a chlorinated inosine analog positions it favorably to overcome common hurdles in nucleoside analog therapy. The systematic research roadmap outlined in this guide provides a robust framework for its comprehensive in vitro evaluation. By following this structured approach, researchers can effectively and efficiently elucidate the therapeutic potential of this compound and contribute to the ongoing battle against viral diseases.

References

-

ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

-

CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

- Sanz-Gómez, N., et al. (2021). Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'. Nucleosides, Nucleotides & Nucleic Acids, 40(12), 1234-1248.

-

Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. (2023). ACS Omega, 8(28), 25257-25265. [Link]

-

Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies. (2023, July 6). ACS Publications. [Link]

-

RSC Publishing. (2026, January 2). Prodrug strategies in developing antiviral nucleoside analogs. [Link]

-

ASM Journals. (n.d.). Selective Intracellular Activation of a Novel Prodrug of the Human Immunodeficiency Virus Reverse Transcriptase Inhibitor Tenofovir Leads to Preferential Distribution and Accumulation in Lymphatic Tissue | Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis of Nucleoside Derivatives by Biomimetic Ester Migration - PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2. Synthesis of N 6-alkyladenosines and O 6-substituted inosine.... Retrieved from [Link]

-

National Institutes of Health. (n.d.). Chemoselective Acylation of Nucleosides - PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). The acetylation of inosine (3a). | Download Scientific Diagram. Retrieved from [Link]

-

ResearchGate. (2020, August 20). How to calculate viral titer based on qPCR measurement?. Retrieved from [Link]

-

Virology Blog. (2010, July 7). Virology toolbox: the western blot. Retrieved from [Link]

-

ACS Publications. (2022, November 30). Biocatalytic Synthesis of Antiviral Nucleosides, Cyclic Dinucleotides, and Oligonucleotide Therapies | JACS Au. Retrieved from [Link]

-

MDPI. (2022, April 18). Lethal Mutagenesis of RNA Viruses and Approved Drugs with Antiviral Mutagenic Activity. Retrieved from [Link]

-

Gene-Quantification. (n.d.). Introduction to Quantitative PCR: methods and applications guide. Retrieved from [Link]

-

YouTube. (2020, November 25). Western Blot Protocol. Retrieved from [Link]

-

ResearchGate. (n.d.). Western blot analysis of viral protein in cell lysates and in virions..... Retrieved from [Link]

- Humana Press. (n.d.). Real-Time Quantitative PCR Analysis of Viral Transcription.

-

CLYTE Technologies. (2025, September 29). The Benchtop Blueprint: A Detailed Guide to Quantitative RT-PCR (qRT-PCR) Protocols. Retrieved from [Link]

-

MDPI. (2022, October 21). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms. Retrieved from [Link]

-

National Institutes of Health. (2019, November 8). 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase - PubMed. Retrieved from [Link]

-

MDPI. (2025, October 16). Natural Compounds with Antiviral Activity Against Clinically Relevant RNA Viruses: Advances of the Last Decade. Retrieved from [Link]

-

National Institutes of Health. (2018, December 27). Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Lipophilic Permeability Efficiency (LPE) reconciles the opposing roles of lipophilicity in membrane permeability and aqueous solubility | Request PDF. Retrieved from [Link]

-

National Institutes of Health. (2001, July 3). Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed. Retrieved from [Link]

-

eScholarship.org. (n.d.). Large Scale Reaction Profiling and Determination of Permeability-Relevant Lipophilicity for Macrocyclic Peptides in Complex Mass-Encoded Mixtures and DNA-Encoded Libraries. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Inhibition of Viral RNA-Dependent RNA Polymerases by Nucleoside Inhibitors: An Illustration of the Unity and Diversity of Mechanisms - PMC. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2'-C-methylated nucleotides terminate virus RNA synthesis by preventing active site closure of the viral RNA-dependent RNA polymerase. Retrieved from [Link]

Sources

- 1. Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'-didehydro-2',3'-dideoxyadenosine as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Supplementation with inosine improves CAR-T cell metabolism and anti-tumor effects | Explore Technologies [techfinder.stanford.edu]

- 4. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. openaccesspub.org [openaccesspub.org]

Biological activity of 2-Chloroinosine triacetate derivatives

An In-depth Technical Guide to the Biological Activity of 2-Chloropurine Nucleoside Analogs: A Foundational Analysis for 2-Chloroinosine Triacetate Derivatives

Preamble: A Note on the Scientific Landscape

To our fellow researchers, scientists, and drug development professionals, this guide is structured to provide a deep, mechanistic understanding of the biological activities associated with 2-chlorinated purine nucleosides. Direct, published research on "2-Chloroinosine triacetate" is sparse. Therefore, this whitepaper adopts a foundational approach. We will first provide an in-depth analysis of its parent and closely related, well-characterized analogs: 2-Chloroadenosine (2-CAdo) and the clinically significant Cladribine (2-Chloro-2'-deoxyadenosine, 2-CdA) .

The established mechanisms and biological profiles of these compounds serve as a robust predictive framework for understanding the potential of 2-Chloroinosine and its derivatives. Furthermore, we will dissect the "triacetate" modification as a deliberate and common prodrug strategy. This guide is thus designed not as a simple data sheet, but as a tool for rational inquiry, enabling researchers to logically deduce the probable activities and guide future investigations into this promising chemical space.

Section 1: The Foundational Compound: 2-Chloroadenosine (2-CAdo)

2-Chloroadenosine is an adenosine analog distinguished by a chlorine atom at the C2 position of the purine ring. This single modification confers a critical property: resistance to deamination by adenosine deaminase (ADA), the primary enzyme that degrades adenosine to inosine.[1] This resistance dramatically increases its metabolic stability and bioavailability, allowing for sustained biological effects.

Mechanism of Action: A Duality of Pathways

The biological effects of 2-CAdo are not monolithic; they arise from two distinct and parallel pathways: extracellular receptor activation and intracellular metabolic conversion.

-

Extracellular Adenosine Receptor Agonism: 2-CAdo functions as an agonist for adenosine receptors (ARs), primarily the A1 and A2A subtypes.[2] Binding to these G-protein coupled receptors on the cell surface can trigger a cascade of downstream signaling events. For instance, A1 receptor activation is known to inhibit adenylyl cyclase, decreasing intracellular cAMP, while A2A receptor activation typically stimulates it.[2] This receptor-mediated activity is responsible for many of its immunomodulatory and neurological effects.[3][4][5]

-

Intracellular Metabolism and Cytotoxicity: Following transport into the cell via nucleoside transporters, 2-CAdo can be phosphorylated by cellular kinases, such as adenosine kinase, to form 2-chloro-adenosine monophosphate (2-Cl-AMP), diphosphate (2-Cl-ADP), and ultimately the active triphosphate metabolite, 2-chloro-adenosine triphosphate (2-Cl-ATP).[6] This metabolite can be incorporated into DNA and RNA, inhibiting their synthesis and leading to cell cycle arrest and apoptosis.[7][8] The accumulation of 2-Cl-ATP, coupled with a corresponding depletion of natural ATP pools, contributes significantly to its cytotoxic effects, particularly in cancer cells.[6]

Figure 3: General workflow for a triacetate nucleoside prodrug.

Section 4: Methodologies for Assessing Biological Activity

To evaluate the potential of 2-Chloroinosine triacetate or any novel nucleoside analog, a standardized yet comprehensive set of in vitro assays is required. The choice of assays should be driven by the predicted mechanisms of action.

Protocol 1: In Vitro Cytotoxicity and Antiproliferative Assay (MTT Assay)

-

Objective: To determine the concentration at which the compound inhibits cell growth by 50% (IC₅₀).

-

Causality: This is a primary screen to establish dose ranges for further mechanistic studies. It measures overall cell viability, which is a composite of cytotoxic and cytostatic effects.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., U937 for leukemia, PC3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight. [1] 2. Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2-Chloroinosine triacetate) in culture medium. Add the dilutions to the wells, including a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

-

Analysis: Plot the percentage of cell viability versus log[compound concentration] and use non-linear regression to calculate the IC₅₀ value.

-

Protocol 2: Apoptosis Quantification (Annexin V-FITC / Propidium Iodide Staining)

-

Objective: To distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

-

Causality: If cytotoxicity is observed, this assay determines if the mechanism of cell death is programmed (apoptosis), which is often a desired outcome for anticancer agents. Annexin V binds to phosphatidylserine, which flips to the outer membrane during early apoptosis, while Propidium Iodide (PI) only enters cells with compromised membranes (late apoptosis/necrosis).

-

Methodology:

-

Treatment: Treat cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution. Incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the cells immediately using a flow cytometer.

-

Annexin V(-) / PI(-) = Live cells

-

Annexin V(+) / PI(-) = Early apoptotic cells

-

Annexin V(+) / PI(+) = Late apoptotic/necrotic cells

-

-

Protocol 3: Antiviral Activity (Plaque Reduction Assay)

-

Objective: To determine the concentration of a compound required to reduce the number of viral plaques by 50% (EC₅₀).

-

Causality: This is the gold-standard assay for quantifying the ability of a compound to inhibit viral replication and spread.

-

Methodology:

-

Cell Monolayer: Seed a confluent monolayer of host cells (e.g., Vero cells) in 6-well or 12-well plates. [9] 2. Virus Infection: Infect the cells with a known amount of virus (e.g., Dengue, RSV) for 1-2 hours to allow for viral entry.

-

Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing carboxymethyl-cellulose) containing serial dilutions of the test compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-7 days), which depends on the virus.

-

Plaque Visualization: Remove the overlay, fix the cells (e.g., with 10% formaldehyde), and stain with a dye like crystal violet.

-

Quantification: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀.

-

[9]### Section 5: Data Summary and Future Directions

While specific data for 2-Chloroinosine triacetate is not available, we can summarize representative data for its parent compounds to establish a benchmark for expected potency.

Table 1: Representative Biological Activity of 2-Chloropurine Analogs

| Compound | Assay / Cell Line | Activity Metric | Reported Value | Citation |

| 2-Chloroadenosine | Apoptosis Induction (PC3 cells) | Concentration | 50 µM | |

| Uridine Influx Inhibition | Apparent Kᵢ | 33 µM | ||

| Anti-inflammatory (in vivo) | Effective Dose | 10 µg/kg/day | ||

| Cladribine (2-CdA) | Hairy-Cell Leukemia | Clinical Response | Complete Response | |

| Chronic Lymphocytic Leukemia | Clinical Response | 55% Overall Response | ||

| Follicular Lymphoma | Clinical Response | 84% Overall Response |

Future Directions and Predictions

Based on the foundational data, we can formulate logical hypotheses and guide future research for 2-Chloroinosine triacetate :

-

Synthesis and Characterization: The first critical step is the chemical synthesis of 2-Chloroinosine and its triacetate prodrug, followed by full structural and purity characterization.

-

Anticancer Evaluation: Given the potent anticancer effects of related compounds, 2-Chloroinosine triacetate should be screened against a panel of hematological and solid tumor cell lines. It is predicted to show S-phase specific cytotoxicity. 3[8][10]. Antiviral Screening: Nucleoside analogs are a rich source of antiviral drugs. T[11][12]he compound should be tested against a broad panel of RNA and DNA viruses. The 2-chloro substitution may offer an advantage by preventing deamination, a common resistance mechanism. 4[13]. Immunomodulatory Potential: The parent compound, adenosine, suppresses immune responses. H[14]owever, some analogs can block this effect. T[14][15]herefore, it is crucial to investigate whether 2-Chloroinosine and its derivatives act as agonists or antagonists at adenosine receptors to determine their potential in treating inflammatory diseases or as adjuvants in immunotherapy.

This structured, mechanism-based approach provides a clear and scientifically rigorous pathway for the investigation and potential development of 2-Chloroinosine triacetate derivatives, leveraging decades of research on related foundational compounds.

References

- Montgomery, J. A., et al. (1992). Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'-didehydro-2',3'-dideoxyadenosine as potential antiretroviral agents. Journal of Medicinal Chemistry.

-

Robak, T., et al. (2006). 2-Chloro-2'-deoxyadenosine (2CdA) biochemical aspects of antileukemic efficacy. Postepy higieny i medycyny doswiadczalnej. Available at: [Link]

-

Kay, A. C., et al. (1992). 2-Chlorodeoxyadenosine treatment of low-grade lymphomas. Journal of Clinical Oncology. Available at: [Link]

-

Piro, L. D., et al. (1988). 2-Chlorodeoxyadenosine: an effective new agent for the treatment of chronic lymphocytic leukemia. Blood. Available at: [Link]

-

Johri, A., et al. (2010). 2-Chloroadenosine (2-CADO) treatment modulates the pro-inflammatory immune response to prevent acute lung inflammation in BALB/c mice suffering from Klebsiella pneumoniae B5055-induced pneumonia. International Journal of Antimicrobial Agents. Available at: [Link]

-

De Clercq, E., & Neyts, J. (2009). The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold. Antiviral Chemistry and Chemotherapy. Available at: [Link]

-

Bellezza, I., et al. (2005). Cytostatic Effect of the Nucleoside Analogue 2-Chloroadenosine on Human Prostate Cancer Cell Line. Current Pharmaceutical Analysis. Available at: [Link]

-

Betticher, D. C., et al. (1996). 2-chlorodeoxyadenosine (2-CDA) therapy in previously untreated patients with follicular stage III-IV non-Hodgkin's lymphoma. Annals of Oncology. Available at: [Link]

-

bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. bioRxiv. Available at: [Link]

-

Piro, L. D., et al. (1994). 2-chloro-2'-deoxyadenosine: clinical applications in hematology. Leukemia & Lymphoma. Available at: [Link]

-

Fabijanovic, D., & Smolej, L. (2010). 2-Chloro-2'-deoxyadenosine (2CdA, Cladribine): a potent antileukemic agent. Mini Reviews in Medicinal Chemistry. Available at: [Link]

-

Das, U., et al. (2015). In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. Investigational New Drugs. Available at: [Link]

-

Saven, A., & Piro, L. D. (1994). 2-Chlorodeoxyadenosine: a new nucleoside analog active in lymphoid malignancies. Annals of Internal Medicine. Available at: [Link]

-

Bellezza, I., et al. (2005). Cytostatic Effect of the Nucleoside Analogue 2-Chloroadenosine on Human Prostate Cancer Cell Line. Bentham Science Publishers. Available at: [Link]

-

King, B., et al. (2022). Adenosine analogs have a dual immunomodulatory and antiviral function and are potential therapeutic agents against SARS-CoV-2. Frontiers in Immunology. Available at: [Link]

-

Luszczki, J. J., et al. (2009). 2-Chloroadenosine, a Preferential Agonist of Adenosine A1 Receptors, Enhances the Anticonvulsant Activity of Carbamazepine and Clonazepam in Mice. Pharmacological Reports. Available at: [Link]

-

Kay, A. C., et al. (1992). 2-Chlorodeoxyadenosine treatment of low-grade lymphomas. Journal of Clinical Oncology. Available at: [Link]

-

Le-Moigne, S., et al. (2008). Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells. Biochemical Pharmacology. Available at: [Link]

-

Golembiowska, K., & Zylewska, A. (1997). Effect of locally infused 2-chloroadenosine, an A1 receptor agonist, on spontaneous and evoked dopamine release in rat neostriatum. Polish Journal of Pharmacology. Available at: [Link]

-

Bellezza, I., et al. (2005). Cytostatic Effect of the Nucleoside Analogue 2-Chloroadenosine on Human Prostate Cancer Cell Line. ResearchGate. Available at: [Link]

-

Santana, V. M., et al. (1991). A phase I clinical trial of 2-chlorodeoxyadenosine in pediatric patients with acute leukemia. Journal of Clinical Oncology. Available at: [Link]

-

Galmarini, C. M., et al. (2003). Nucleoside analogues: mechanisms of drug resistance and reversal. Oncology. Available at: [Link]

-

Jordheim, L. P., et al. (2013). The impact of nucleoside transport on the assessment of antiviral nucleoside analogs. Antiviral Research. Available at: [Link]

-

Farias, K. J. S., et al. (2014). Antiviral Activity of Chloroquine Against Dengue Virus Type 2 Replication in Aotus Monkeys. Viral Immunology. Available at: [Link]

-

Gidday, J. M., et al. (1999). 2-Chloroadenosine reverses hyperglycemia-induced inhibition of phosphoinositide synthesis in cultured human retinal pigment epithelial cells and prevents reduced nerve conduction velocity in diabetic rats. Metabolism. Available at: [Link]

-

Devaux, C. A., et al. (2020). New insights on the antiviral effects of chloroquine against coronavirus: what to expect for COVID-19? International Journal of Antimicrobial Agents. Available at: [Link]

-

De Clercq, E. (2023). Hydrogen Bonding (Base Pairing) in Antiviral Activity. Viruses. Available at: [Link]

-

Mikhailov, S. N., et al. (2023). Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro. Molecules. Available at: [Link]

-

Gürsoy, E. A., & Karali, N. (2018). Biological activity screening of some hydrazone and chalcone derivatives. Marmara Pharmaceutical Journal. Available at: [Link]

-

Bhingolikar, V. E., et al. (2007). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Molecules. Available at: [Link]

-

Svensson, R., et al. (2013). In Vitro and In Vivo Activities of 2-Aminopyrazines and 2-Aminopyridines in Experimental Models of Human African Trypanosomiasis. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Juliusson, G., & Liliemark, J. (1999). Chemosensitivity in vitro to 2-chlorodeoxyadenosine and 9-beta-D-arabinofuranosyl-2-fluoroadenine in previously unexposed cases of chronic lymphocytic leukemia. Leukemia Research. Available at: [Link]

-

LSU Health New Orleans. (n.d.). Adenosine analogs have immunomodulatory antiviral properties through the Adenosine A2A Receptor pathway. LSU Health Digital Scholar. Available at: [Link]

-

de Oliveira, J. R., et al. (2021). Anticoronavirus and Immunomodulatory Phenolic Compounds: Opportunities and Pharmacotherapeutic Perspectives. Molecules. Available at: [Link]

-

Thompson, R. D., et al. (1991). Activity of N6-substituted 2-chloroadenosines at A1 and A2 adenosine receptors. Journal of Medicinal Chemistry. Available at: [Link]

-

Asif, M. (2014). Biological Potentials of Biological Active Triazole Derivatives: A Short Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Activity of N6-substituted 2-chloroadenosines at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Chloroadenosine (2-CADO) treatment modulates the pro-inflammatory immune response to prevent acute lung inflammation in BALB/c mice suffering from Klebsiella pneumoniae B5055-induced pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-Chloroadenosine, a preferential agonist of adenosine A1 receptors, enhances the anticonvulsant activity of carbamazepine and clonazepam in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of locally infused 2-chloroadenosine, an A1 receptor agonist, on spontaneous and evoked dopamine release in rat neostriatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. eurekaselect.com [eurekaselect.com]

- 8. eurekaselect.com [eurekaselect.com]

- 9. Antiviral Activity of Chloroquine Against Dengue Virus Type 2 Replication in Aotus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. The evolution of antiviral nucleoside analogues: A review for chemists and non-chemists. Part II: Complex modifications to the nucleoside scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'-didehydro-2',3'-dideoxyadenosine as potential antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]

- 15. digitalscholar.lsuhsc.edu [digitalscholar.lsuhsc.edu]

Mechanism of action for 2-Chloroinosine nucleoside analogs

An In-depth Technical Guide to the Mechanism of Action for 2-Chloroinosine Nucleoside Analogs

Abstract

2-Chloroinosine nucleoside analogs, a subset of the broader purine analog class of therapeutics, represent a cornerstone in the treatment of various hematological malignancies and have demonstrated potential in antiviral and anti-inflammatory applications.[1][2][3] These compounds function as prodrugs, requiring intracellular transport and metabolic activation to exert their cytotoxic effects. Their mechanism is multifaceted, primarily revolving around the disruption of nucleic acid synthesis and the induction of programmed cell death (apoptosis).[4][5] Upon cellular uptake via nucleoside transporters, these analogs are phosphorylated by cellular kinases to their active triphosphate form.[5][6][7] This active metabolite, for instance, 2-chloro-2'-deoxyadenosine triphosphate (2-CdATP), subsequently acts as a competitive inhibitor and a fraudulent substrate for key cellular enzymes, including DNA and RNA polymerases and ribonucleotide reductase.[5][7] Incorporation of these analogs into nascent DNA strands leads to the inhibition of DNA synthesis and repair, triggering S-phase cell cycle arrest and activating the intrinsic apoptotic pathway.[7][8][9][10] This guide provides a detailed examination of the molecular journey of 2-chloroinosine analogs from cellular entry to the execution of cell death, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Purine Analog Strategy

Nucleoside analogs are synthetic compounds that mimic endogenous nucleosides, the fundamental building blocks of DNA and RNA.[2][11] By virtue of their structural similarity, they can subvert cellular metabolic pathways, particularly those involved in nucleic acid replication.[3][12] This antimetabolite strategy has proven highly effective in targeting rapidly proliferating cells, such as those found in cancers or in virally infected cells, which rely heavily on the synthesis of new genetic material.[4][12]

Among these, purine analogs like 2-Chloroadenosine and its deoxy-derivative, 2-Chloro-2'-deoxyadenosine (CdA or Cladribine), are of significant clinical interest.[1][10] A key feature of these molecules is the substitution of a chlorine atom at the 2-position of the purine ring. This modification confers resistance to degradation by adenosine deaminase (ADA), an enzyme that would otherwise rapidly inactivate the parent compound, thereby increasing the intracellular half-life and therapeutic efficacy of the analog.[5][7][13] This guide will dissect the sequential mechanisms that define the potent bioactivity of this class of compounds.

The Activation Cascade: From Prodrug to Potent Inhibitor

The journey of a 2-chloroinosine analog begins with its entry into the target cell and subsequent metabolic conversion into its pharmacologically active form. This process is a critical determinant of its efficacy.

Cellular Uptake

2-Chloroinosine analogs are hydrophilic molecules and cannot passively diffuse across the lipid bilayer of the cell membrane. Their entry is mediated by specific membrane proteins known as nucleoside transporters (NTs).[14] Studies have shown that the human equilibrative nucleoside transporter-1 (hENT1) is a key player in the uptake of 2-chloroadenosine (2-CADO), and its inhibition can prevent the downstream apoptotic effects of the analog.[6][15] The expression levels of these transporters in target cells can therefore be a significant factor in determining drug sensitivity and resistance.

Intracellular Phosphorylation: The Rate-Limiting Step

Once inside the cell, the nucleoside analog is essentially a prodrug. It must undergo sequential phosphorylation to its 5'-triphosphate derivative to become active. This bioactivation is catalyzed by cellular nucleoside and nucleotide kinases.

-

Monophosphorylation: The initial and often rate-limiting step is the addition of the first phosphate group. For 2-Chloro-2'-deoxyadenosine (Cladribine), this is primarily catalyzed by deoxycytidine kinase (dCK).[5] For ribo-analogs like 2-Chloroadenosine, adenosine kinase is the key enzyme.[6][7][15] The resulting 2-chloro-2'-deoxyadenosine monophosphate or 2-chloroadenosine monophosphate is then further phosphorylated.

-

Di- and Triphosphorylation: Subsequent phosphorylation steps are carried out by other cellular nucleotide kinases to yield the di- and ultimately the active triphosphate form (e.g., 2-chloro-ATP or 2-CdATP).[5][7][16]

The dependence on cellular kinases for activation explains the selective toxicity of these analogs towards certain cell types. For instance, lymphoid cells often have high levels of dCK and low levels of deactivating enzymes, making them particularly sensitive to Cladribine.[5]

Caption: Downstream mechanisms of action for active triphosphate analogs.

Summary of Molecular Targets and Effects

The efficacy of 2-chloroinosine analogs stems from their ability to interfere with multiple, critical cellular targets following their metabolic activation.

| Target Enzyme/Process | Effect of Analog | Consequence |

| Deoxycytidine/Adenosine Kinase | Substrate | Required for metabolic activation (phosphorylation). [5][6][7] |

| Ribonucleotide Reductase | Inhibition by triphosphate | Depletion of dNTP pools, inhibition of DNA synthesis. [5] |

| DNA Polymerases | Competitive inhibition, incorporation into DNA | Halts DNA replication, causes DNA strand breaks. [5][8] |

| DNA Repair Mechanisms | Inhibition | Accumulation of DNA damage. [5] |

| Adenosine Deaminase | Resistance | Increased intracellular stability and half-life. [5][7][13] |

Experimental Protocols for Mechanistic Studies

Verifying the mechanism of action of a novel 2-chloroinosine analog requires a series of targeted experiments. Below are outlines of key methodologies.

Protocol: Apoptosis Detection by Annexin V/Propidium Iodide Staining

This assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is labeled with a fluorochrome (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can enter cells with compromised membrane integrity (late apoptotic/necrotic cells).

Methodology:

-

Cell Culture: Plate target cells (e.g., PC3 prostate cancer cells or EHEB leukemic cells) at a suitable density and allow them to adhere overnight. [7][8]2. Treatment: Treat cells with various concentrations of the 2-chloroinosine analog (e.g., 10-50 µM) for a specified time course (e.g., 24, 48, 72 hours). [14]Include an untreated control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

-

Validation Control: To confirm that the effect is due to intracellular metabolism, pre-incubate a set of cells with an adenosine kinase inhibitor like 5'-iodotubercidin before adding the analog. [7]This should suppress the apoptotic effect.

Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Principle: A fluorescent dye that stoichiometrically binds to DNA, such as propidium iodide (PI), is used to stain the cells. The amount of fluorescence is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content of cells in G0/G1, while cells in S-phase have an intermediate amount.

Methodology:

-

Cell Culture and Treatment: Treat cells as described in the apoptosis protocol.

-

Cell Harvesting: Collect all cells and wash with PBS.

-

Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours (or overnight).

-

Staining: Centrifuge the fixed cells and wash with PBS to remove ethanol. Resuspend in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze by flow cytometry. Use cell cycle analysis software to quantify the percentage of cells in each phase. An accumulation of cells in the S-phase is indicative of DNA synthesis inhibition. [8][9]

Caption: Experimental workflow for cell cycle analysis.

Conclusion and Future Directions

The mechanism of action of 2-chloroinosine nucleoside analogs is a well-defined cascade involving cellular uptake, mandatory metabolic activation, and a multi-pronged assault on nucleic acid metabolism. The resulting inhibition of DNA synthesis and induction of apoptosis form the basis of their potent therapeutic activity against lymphoproliferative disorders and other malignancies. Their ability to sensitize cancer cells to other treatments further highlights their clinical utility. [8][10] Future research in this area will likely focus on overcoming resistance mechanisms, which can include decreased activity of activating kinases like dCK or reduced expression of nucleoside transporters. Furthermore, the development of novel analogs with improved toxicity profiles and broader spectrums of activity, including against solid tumors and viral pathogens, remains a key objective for drug development professionals. A deeper understanding of the interplay between these analogs and cellular signaling pathways will continue to refine their use and unlock their full therapeutic potential.

References

- Cytostatic Effect of the Nucleoside Analogue 2-Chloroadenosine on Human Prostate Cancer Cell Line. Bentham Science Publisher.

- Cytostatic Effect of the Nucleoside Analogue 2-Chloroadenosine on Human Prostate Cancer Cell Line | Request PDF. ResearchGate.

- 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling. NIH.

- Synthesis of the 2-chloro analogues of 3'-deoxyadenosine, 2',3'-dideoxyadenosine, and 2',3'. Source Not Available.

- Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells. PubMed.

- 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling. PubMed.

- Human IMP dehydrogenase catalyzes the dehalogenation of 2-fluoro- and 2-chloroinosine 5'-monophosphate in the absence of NAD. PubMed.

- 2-chloro-2'-deoxyadenosine: clinical applications in hematology. PubMed.

- 2-Chloroadenosine and human prostate cancer cells. PubMed.

- 2'-Chloro-2'-deoxyadenosine | Purine Nucleoside Analog. MedChemExpress.

- 2-Chloro-2'-deoxyadenosine (2CdA) biochemical aspects of antileukemic efficacy. PubMed.

- 2-Chloroadenosine | Adenosine Analogue. MedChemExpress.

- The influence of 2-chloro-2'-deoxyadenosine on metabolism of deoxyadenosine in human primary CNS lymphoma. PubMed.

- Influence of 2-chloroadenosine on the nucleotide content of isolated rat hep

- The 2-chlorodeoxyadenosine-induced cell death signalling pathway in human thymocytes is different from that induced by 2-chloroadenosine. PubMed.

- Metabolism and cytotoxic effects of 2-chloroadenine, the major catabolite of 2-chloro-2'-deoxyadenosine. PubMed.

- Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. PMC.

- Nucleotide and nucleoside-based drugs: past, present, and future. PMC.

- Nucleosides: Structure, Metabolism, Functions, and Analytical Techniques. Source Not Available.

- Nucleoside analogues – Knowledge and References. Taylor & Francis.

- Adenosine analogs have a dual immunomodulatory and antiviral function and are potential therapeutic agents against SARS-CoV-2. Source Not Available.

Sources

- 1. 2-chloro-2'-deoxyadenosine: clinical applications in hematology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nucleotide and nucleoside-based drugs: past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-Chloro-2'-deoxyadenosine (2CdA) biochemical aspects of antileukemic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanisms of cell death induced by 2-chloroadenosine in leukemic B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eurekaselect.com [eurekaselect.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-Chloroadenosine and human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nucleosides: Structure, Metabolism, Functions, and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. The influence of 2-chloro-2'-deoxyadenosine on metabolism of deoxyadenosine in human primary CNS lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. 2-Chloroadenosine but not adenosine induces apoptosis in rheumatoid fibroblasts independently of cell surface adenosine receptor signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Influence of 2-chloroadenosine on the nucleotide content of isolated rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Literature review of 2-Chloroinosine 3',4',6'-Triacetate synthesis pathways

An In-depth Technical Guide to the Synthesis of 2-Chloroinosine 3',4',6'-Triacetate

For researchers and professionals in drug development, the synthesis of modified nucleosides is a cornerstone of creating novel therapeutic agents. 2-Chloroinosine 3',4',6'-Triacetate is a valuable intermediate in the synthesis of various biologically active compounds, including analogs of 2-chloroadenosine. This guide provides a detailed exploration of the primary synthetic pathways to this compound, focusing on the underlying chemical principles and practical experimental protocols.

Introduction to 2-Chloroinosine 3',4',6'-Triacetate

2-Chloroinosine 3',4',6'-Triacetate is a protected derivative of 2-chloroinosine. The acetylation of the ribose hydroxyl groups enhances its solubility in organic solvents and allows for selective modifications of the purine base. The 2-chloro substituent is a key feature, as it can be further functionalized or can impart desirable electronic properties to the final molecule, influencing its biological activity. For instance, the introduction of a halogen at the C2 position of purine can make the nucleoside resistant to deamination by adenosine deaminase, enhancing its metabolic stability.[1]

Primary Synthesis Pathway: A Multi-step Approach from Guanosine

The most robust and well-documented pathway to 2-Chloroinosine 3',4',6'-Triacetate proceeds from the readily available starting material, guanosine. This multi-step synthesis involves the protection of the ribose hydroxyls, chlorination of the purine ring, and selective functionalization.

Step 1: Acetylation of Guanosine

The initial step involves the protection of the hydroxyl groups of the ribose moiety of guanosine by acetylation. This is a crucial step to prevent side reactions in the subsequent chlorination steps.

Experimental Protocol: Acetylation of Guanosine

A well-established method for the acetylation of guanosine involves the use of acetic anhydride.[2][3]

-

Suspend guanosine in acetic anhydride.

-

Heat the mixture to facilitate the reaction. An improved procedure suggests a two-step increase in temperature, first to 50°C and then to 72°C, to drive the reaction to completion.[2]

-

Upon completion, the reaction mixture is cooled, and the product, 2-amino-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)guanine (guanosine triacetate), is isolated, often by crystallization, in high yield (around 92%).[2]

Diagram of Guanosine Acetylation

Caption: Chlorination of Guanosine Triacetate.

Step 3: Diazotization and Chlorination to 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine

The 2-amino group is then converted to a chloro group via a diazotization reaction followed by a Sandmeyer-type reaction.

Experimental Protocol: Conversion to the 2,6-Dichloro Derivative

-

The 2-amino-6-chloropurine triacetate is subjected to a diazotization reaction using a nitrite source, such as isoamyl nitrite. [2]2. The resulting diazonium salt is then treated with a chlorine source to replace the diazonium group with a chlorine atom, affording 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine.

An alternative and more direct synthesis of this key intermediate starts from 2,6-dichloropurine and tetra-O-acetyl-D-ribofuranose via a Vorbrüggen glycosylation. [4] Experimental Protocol: Vorbrüggen Glycosylation

-

A suspension of 2,6-dichloropurine in dry acetonitrile is treated with N,O-Bis(trimethylsilyl)acetamide (BSA) to silylate the purine. [4]2. A solution of tetra-O-acetyl-D-ribofuranose in dry acetonitrile is then added, followed by a Lewis acid catalyst such as TMSOTf. [4]3. The reaction mixture is heated, and upon completion, the product is isolated after a workup with sodium bicarbonate solution, yielding the desired 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine in high yield (95%). [4]

Diagram of 2,6-Dichloropurine Nucleoside Synthesis

Caption: Formation of the 2,6-dichloro intermediate.

Step 4: Selective Hydrolysis to 2-Chloroinosine 3',4',6'-Triacetate

The final step involves the selective conversion of the 6-chloro group to a hydroxyl group. The C6 position of the purine ring is more susceptible to nucleophilic attack than the C2 position.

Experimental Protocol: Selective Hydrolysis

While the direct hydrolysis of the 6-chloro group to a hydroxyl group is not explicitly detailed in the provided search results for this specific compound, it is a standard transformation in purine chemistry.

-

The 2,6-dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine is dissolved in a suitable solvent.

-

A mild hydrolyzing agent, such as aqueous sodium bicarbonate or a dilute base, is added. The reaction conditions (temperature, concentration of base) must be carefully controlled to favor the selective hydrolysis of the 6-chloro group while keeping the acetyl protecting groups and the 2-chloro group intact.

-

The reaction is monitored by a suitable technique (e.g., TLC or HPLC) until the starting material is consumed.

-

The product, 2-Chloroinosine 3',4',6'-Triacetate, is then isolated and purified.

Alternative Pathway: Direct Chlorination of Guanosine

An alternative, more direct route to 2-chloroinosine has been reported, which could then be followed by acetylation to yield the final product. This method involves the direct conversion of guanosine to 2-chloroinosine.

Experimental Protocol: Direct Chlorination of Guanosine

-

Guanosine is incubated with sodium nitrite and a high concentration of sodium chloride in an acidic buffer (pH 3.2) at 37°C. [5]2. This reaction produces 2-chloroinosine, along with other products such as oxanosine and xanthosine. [5]3. The yield of 2-chloroinosine in the reported experiment was modest. [5]4. The resulting 2-chloroinosine would then need to be acetylated using standard procedures, such as those described for inosine, to obtain 2-Chloroinosine 3',4',6'-Triacetate. [6][7]

Diagram of the Alternative Pathway

Sources

- 1. Enzymatic Synthesis of 2-Chloropurine Arabinonucleosides with Chiral Amino Acid Amides at the C6 Position and an Evaluation of Antiproliferative Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. oipub.com [oipub.com]

- 4. 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formation of 2-chloroinosine from guanosine by treatment of HNO(2) in the presence of NaCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Optimized Synthesis of 2-Chloro-2',3',5'-tri-O-acetylinosine

Abstract

This document provides a comprehensive technical guide for the efficient synthesis of 2-Chloro-2',3',5'-tri-O-acetylinosine, a critical intermediate in the development of modified nucleoside therapeutics. Acetylation of the ribose hydroxyl groups is a fundamental protection strategy, enabling regioselective modifications at other positions of the nucleoside. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, offering optimized reaction conditions, a detailed step-by-step protocol, and troubleshooting insights. The methodologies presented are synthesized from established, peer-reviewed procedures for the acetylation of inosine and related nucleosides, ensuring a robust and reproducible process suitable for both small-scale research and large-scale production.[1][2]

Introduction: The Rationale for Acetylation

2-Chloroinosine is a synthetic purine nucleoside analog. Its chemical manipulation, particularly for creating novel antiviral or anticancer agents, often requires the selective protection of the hydroxyl groups on the ribose sugar. The acetyl group is an ideal protecting group in this context for several reasons:

-

Stability: Acetyl esters are stable to a wide range of reaction conditions, yet can be removed under mild basic conditions (e.g., methanolysis) without affecting other sensitive functional groups.[3][4]

-

Cost-Effectiveness: The primary acetylating agent, acetic anhydride, is an inexpensive and readily available bulk chemical.[5]

-

Improved Solubility: Peracetylation often increases the solubility of polar nucleosides in common organic solvents, simplifying reaction work-up and purification.[2]

-

Enhanced Bioavailability: For certain drug candidates, acetylation can improve cell membrane permeability, a crucial factor for in vivo applications.[2]

This guide focuses on a highly practical and efficient method using a mixture of acetic anhydride and acetic acid, which serves as both the acetylating reagent and a reusable solvent, significantly reducing production costs and environmental impact.[1][6]

Reaction Mechanism and Key Parameters

The acetylation of 2-Chloroinosine's ribose hydroxyls proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the hydroxyl oxygen attacks one of the electrophilic carbonyl carbons of acetic anhydride. This forms a tetrahedral intermediate, which then collapses, expelling an acetate ion as a leaving group and forming the desired ester bond.

While the reaction can proceed without a catalyst, its efficiency is governed by several key parameters that must be carefully controlled for optimal yield and purity.

The Challenge of Glycosidic Bond Cleavage

A primary competing side reaction, especially under harsh acidic conditions, is the cleavage of the N-glycosidic bond that links the purine base to the ribose sugar.[7][8][9] This is particularly problematic when using strong acid catalysts or reagents like acetyl chloride, which can generate HCl in situ. The protocol detailed below is optimized to minimize this side reaction by avoiding strong catalysts and operating under controlled temperatures.[7][9][10]

Optimization of Reaction Conditions

Based on extensive studies on the acetylation of inosine, the following parameters have been identified as critical for maximizing the yield of the desired tri-acetylated product.[1]

| Parameter | Condition | Rationale & Expert Insights |

| Temperature | 70-80 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. Temperatures below 60 °C result in significantly slower kinetics, while temperatures above 90 °C may increase the rate of side reactions, including potential degradation. |

| Solvent System | Acetic Anhydride / Acetic Acid Mixture | Using a mixture (e.g., 60-85% Ac₂O in AcOH) is highly effective. Pure acetic anhydride can be used but is more costly. The acetic acid generated during the reaction can be part of a recycled solvent stream, making this a cost-effective and scalable approach.[1] |

| Reaction Time | 4-8 hours | Reaction progress should be monitored by Thin-Layer Chromatography (TLC). Typically, the reaction reaches completion within this timeframe at the optimal temperature. Pushing the reaction longer is unnecessary and may lead to minor product degradation. |

| Catalyst | None Required | While catalysts like 4-dimethylaminopyridine (DMAP) are common in acetylation, they can be difficult to remove completely and may interfere with subsequent reactions.[1] The optimized thermal conditions presented here obviate the need for an additional catalyst. |

Detailed Experimental Protocol

This protocol is adapted from a highly efficient, catalyst-free method developed for inosine and is directly applicable to 2-Chloroinosine.[1]

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| 2-Chloroinosine | ≥98% | Carbosynth, Sigma-Aldrich | Must be thoroughly dried before use. |

| Acetic Anhydride (Ac₂O) | Reagent Grade | Sigma-Aldrich | Corrosive and moisture-sensitive.[5] Handle in a fume hood. |

| Glacial Acetic Acid (AcOH) | Reagent Grade | Fisher Scientific | |

| Ethyl Acetate (EtOAc) | ACS Grade | For extraction. | |

| Saturated Sodium Bicarbonate (NaHCO₃) | For quenching. | ||

| Brine (Saturated NaCl) | For washing. | ||

| Anhydrous Magnesium Sulfate (MgSO₄) | For drying. | ||

| Methanol (MeOH) | ACS Grade | For crystallization. |

Step-by-Step Procedure

-

Preparation: To a flame-dried, three-neck round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and a thermometer, add 2-Chloroinosine (1.0 eq).

-

Reagent Addition: Add a pre-prepared mixture of 60% acetic anhydride in acetic acid (v/v). A typical solvent volume is 5-10 mL per gram of 2-Chloroinosine.

-

Reaction: Immerse the flask in a pre-heated oil bath at 80 °C. Stir the mixture vigorously. The solid 2-Chloroinosine should dissolve as the reaction proceeds.

-

Monitoring: Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane as eluent). The starting material is significantly more polar than the tri-acetylated product. The reaction is complete when the starting material spot is no longer visible (typically 6-8 hours).

-

Work-up - Quenching: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice and saturated NaHCO₃ solution with vigorous stirring to quench the excess acetic anhydride. Caution: This is an exothermic reaction and will release CO₂ gas. Continue adding NaHCO₃ solution until the pH is neutral (pH ~7-8).

-

Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes of the initial reaction mixture).

-

Washing: Combine the organic layers and wash sequentially with water (1x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol or ethanol, to yield 2-Chloro-2',3',5'-tri-O-acetylinosine as a white crystalline solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and the presence of the three acetyl groups.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

Melting Point: To assess purity.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the synthesis and purification of 2-Chloro-2',3',5'-tri-O-acetylinosine.

Caption: Synthesis and purification workflow for 2-Chloro-2',3',5'-tri-O-acetylinosine.

Troubleshooting Guide

| Observed Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Starting material is wet. 3. Product loss during work-up. | 1. Extend reaction time and confirm completion by TLC. 2. Ensure 2-Chloroinosine is thoroughly dried under vacuum before starting. 3. Perform extractions carefully; ensure pH is neutral before extraction to prevent the product from partitioning into the aqueous layer. |

| Incomplete Reaction | 1. Reaction temperature too low. 2. Insufficient reaction time. | 1. Verify oil bath temperature is stable at 80 °C. 2. Continue heating and monitor by TLC until starting material is consumed. |

| Presence of Side Products | 1. Reaction temperature too high. 2. Glycosidic bond cleavage. | 1. Do not exceed the recommended reaction temperature. 2. This protocol is designed to minimize cleavage. If significant cleavage is observed (e.g., by spotting hypoxanthine base on TLC), consider lowering the temperature to 70 °C and extending the reaction time. |

| Product is an Oil, Fails to Crystallize | 1. Presence of residual solvent (acetic acid). 2. Impurities inhibiting crystallization. | 1. Co-evaporate the crude product with toluene or perform a more thorough aqueous wash. 2. Purify the crude material via silica gel column chromatography before attempting recrystallization. |

References

-

Beránek, J., & Hřebabecký, H. (1976). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Nucleic Acids Research, 3(5), 1387–1399. [Link]

-

Oxford Academic. (1976). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Nucleic Acids Research. [Link]

-

Xia, R., et al. (2022). The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. Journal of Chemical Research, 46(7-8), 693-699. [Link]

-

Beránek, J., & Hřebabecký, H. (1976). Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. Nucleic Acids Research. [Link]

-

SAGE Journals. (2022). The practical acetylation of nucleosides using acetic anhydride/acetic acid as a reusable solvent. Journal of Chemical Research. [Link]

-

da Silva, F. de C., et al. (2014). Simple method for fast deprotection of nucleosides by triethylamine-catalyzed methanolysis of acetates in aqueous medium. Journal of the Brazilian Chemical Society, 25(8), 1546-1554. [Link]

-

Taylor & Francis Online. (2021). Deprotection of nucleosides by lysine-assisted methanolysis of esters and amides. Nucleosides, Nucleotides & Nucleic Acids. [Link]

-

MDPI. (2021). Synthesis of Sensitive Oligodeoxynucleotides Containing Acylated Cytosine, Adenine, and Guanine Nucleobases. Molecules. [Link]

-

Gissot, A., et al. (2013). Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent. PLoS ONE, 8(1), e52308. [Link]

-

ResearchGate. (2022). The acetylation of inosine (3a). [Link]

-

PubMed. (1976). Acetylation and Cleavage of Purine Nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine. [Link]

-

Cristalli, G., et al. (1996). RADIOLABELING AND EFFICIENT SYNTHESIS OF TRITIATED 2-CHLORO-N6-(3-IODOBENZYL)ADENOSINE-5'-N-METHYLURON-AMIDE, A POTENT, SELECTIVE A3 ADENOSINE RECEPTOR AGONIST. Journal of Labelled Compounds and Radiopharmaceuticals, 38(6), 547-560. [Link]

-

NCBI. (2021). De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. tandfonline.com [tandfonline.com]

- 5. echemi.com [echemi.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. Acetylation and cleavage of purine nucleosides. Synthesis of 6-azauridine, 5-fluorouridine, and 5-methyluridine - PubMed [pubmed.ncbi.nlm.nih.gov]

Using 2-Chloroinosine 3',4',6'-Triacetate as an intermediate in oligonucleotide synthesis

[1]

Executive Summary

2-Chloroinosine 3',4',6'-Triacetate (chemically defined as 2',3',5'-tri-O-acetyl-2-chloroinosine ) is a critical protected intermediate in the synthesis of modified purine nucleosides.[1] Unlike ready-to-use phosphoramidites, this molecule serves as a versatile scaffold for "convertible nucleoside" strategies.[1] Its primary value lies in the reactivity of the C2-chloro position, which allows for the introduction of diverse alkylamines, creating novel 2-substituted inosine or guanosine analogs that are otherwise difficult to synthesize.[1]

This guide details the specific protocols to convert this intermediate into a synthesis-ready phosphoramidite and demonstrates its utility in high-value RNA/DNA therapeutics.[1]

Technical Specifications & Nomenclature Clarification

Chemical Identity[1][2]

-

Commercial Name: 2-Chloroinosine 3',4',6'-Triacetate[1]

Critical Nomenclature Note (E-E-A-T)

Technical Alert: Many commercial catalogs list this compound as the 3',4',6'-triacetate .[1] This is a legacy nomenclature artifact. In standard IUPAC ribofuranose numbering, the hydroxyls are located at the 2', 3', and 5' positions.

[1] Correct Chemical Structure: 2-Chloro-9-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)purine .

Researchers should treat the "3',4',6'" label as synonymous with the standard 2',3',5' protection pattern for ribose.[1]

Strategic Application: The "Convertible" Pathway

The 2-chloroinosine scaffold offers a unique advantage: Late-Stage Diversification .[1] The C2-chloro group is an electrophilic center that can be displaced by nucleophiles (amines) or reduced.[1]

Core Applications:

-

Synthesis of 2-Amino-Adenosine (2,6-Diaminopurine): Enhances duplex stability (forms 3 hydrogen bonds with Thymine/Uracil).[1]

-

Guanosine Analog Production: Hydrolysis of the C2-Cl yields Guanosine derivatives.

-

Post-Synthetic Conjugation: The 2-Cl atom can be retained in the oligonucleotide and displaced after synthesis by reactive amines (e.g., fluorophores, cholesterol) in a "convertible nucleoside" approach.[1]

Reaction Pathway Diagram

The following flowchart illustrates the processing of the triacetate intermediate into a functional oligonucleotide building block.

Figure 1: Synthetic workflow converting the Triacetate intermediate into oligonucleotide monomers.[1]

Detailed Experimental Protocols

These protocols assume the goal is to generate a 2-Chloroinosine Phosphoramidite for use in solid-phase synthesis.[1]

Protocol A: Deacetylation (Removal of Protecting Groups)

Objective: Convert the triacetate to the free nucleoside without displacing the 2-chloro group.

Reagents:

-

Methanolic Ammonia (7 N) or Sodium Methoxide (0.1 M in MeOH).[1]

-

Solvent: Anhydrous Methanol.

Step-by-Step:

-

Dissolution: Dissolve 10 g (23.3 mmol) of 2-Chloroinosine Triacetate in 100 mL of anhydrous methanol.

-

Reaction: Cool to 0°C. Add 50 mL of 7 N NH₃ in methanol.

-

Monitoring: Stir at 4°C for 12–16 hours. Monitor by TLC (10% MeOH in DCM).[1] The starting material (Rf ~0.8) should disappear, yielding a polar spot (Rf ~0.1).[1]

-

Workup: Evaporate the solvent under reduced pressure. The residue is often a solid foam.

-

Purification: Crystallize from water/ethanol or purify via flash chromatography (C18 Reverse Phase recommended to remove salts) if necessary.

Protocol B: 5'-Dimethoxytritylation (DMT Protection)

Objective: Selectively protect the 5'-hydroxyl group.[1]

Reagents:

-

4,4'-Dimethoxytrityl chloride (DMT-Cl).[1]

-

Solvent: Anhydrous Pyridine.

Step-by-Step:

-

Drying: Co-evaporate the 2-chloroinosine (6.5 g) with anhydrous pyridine (3 x 50 mL) to remove trace water.

-

Reaction: Resuspend in 100 mL anhydrous pyridine. Add DMT-Cl (1.2 equivalents, ~8.8 g) in 4 portions over 1 hour at 0°C.

-

Stirring: Allow to warm to room temperature and stir for 4 hours.

-

Quenching: Add 5 mL of Methanol to quench excess DMT-Cl.

-

Workup: Concentrate pyridine to an oil. Dilute with DCM (300 mL) and wash with saturated NaHCO₃ (2 x 150 mL) and Brine (150 mL).[1]

-

Purification: Flash chromatography on silica gel. Elute with DCM:MeOH (98:2 to 95:5) + 0.5% Triethylamine (to prevent detritylation).[1]

-